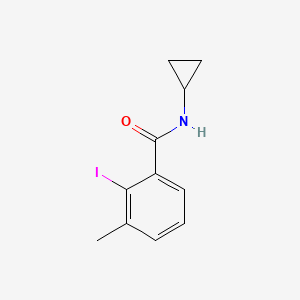

N-cyclopropyl-2-iodo-3-methylbenzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-iodo-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-7-3-2-4-9(10(7)12)11(14)13-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYHUWOHCXSTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2CC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-iodo-3-methylbenzamide typically involves the iodination of a precursor benzamide compound. One common method is the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or similar reagents. The methyl group is usually introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination and cyclopropanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-iodo-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups present in the molecule.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-iodo-3-methylbenzoic acid, while reduction could produce N-cyclopropyl-3-methylbenzamide.

Scientific Research Applications

N-cyclopropyl-2-iodo-3-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-iodo-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclopropyl-2-iodo-3-methylbenzamide to structurally related benzamide derivatives from the evidence, focusing on substituents, synthetic routes, properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity

- Iodo vs. Nitro/Chloro : The iodine atom in the target compound is a superior leaving group compared to nitro () or chloro () substituents, making it more reactive in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). In contrast, nitro groups () are electron-withdrawing and may direct electrophilic substitution or serve as intermediates for further functionalization.

- Cyclopropyl vs. Isopropyl/Hydroxyalkyl : The cyclopropyl group introduces significant steric hindrance and unique electronic effects due to its strained ring, differing from the isopropyl () or hydroxyalkyl () groups. This could modulate binding affinity in biological systems or influence regioselectivity in catalysis.

Synthetic Routes The compounds in –4 are synthesized via amidation of benzoyl chlorides or carboxylic acids with amines. For example, used 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol . The target compound could be synthesized similarly using 2-iodo-3-methylbenzoic acid and cyclopropylamine.

Spectroscopic Characterization

- All compounds in the evidence were characterized by NMR, IR, and mass spectrometry (e.g., ). The iodine atom in the target compound would produce distinct 1H NMR deshielding effects and a high molecular ion peak in MS.

Applications

- highlights the use of N,O-bidentate directing groups in C–H activation, suggesting the target’s iodine could facilitate similar reactivity . The nitro group in enables further transformations (e.g., reduction to amines), while the target’s iodine may allow for palladium-mediated couplings .

Q & A

Q. What are the standard synthetic routes for N-cyclopropyl-2-iodo-3-methylbenzamide?

The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

Iodination : Directing-group-assisted electrophilic substitution (e.g., using I₂ and HNO₃ in H₂SO₄) at the ortho position of 3-methylbenzamide .

Cyclopropane Introduction : Amide nitrogen alkylation with cyclopropane derivatives (e.g., cyclopropyl bromide under basic conditions like K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) .

Q. How is the compound characterized for structural confirmation?

- NMR Spectroscopy : H and C NMR to confirm cyclopropyl (δ ~0.5-1.5 ppm) and iodine substituents (deshielding effects on adjacent protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern (due to iodine) .

Advanced Research Questions

Q. How can conflicting reports on reaction yields be resolved?

Discrepancies often arise from:

- Impurity in Starting Materials : Use HPLC-purity-checked precursors.

- Solvent Effects : Test polar aprotic solvents (DMF vs. DMSO) for cyclopropylation efficiency .

- Catalytic Optimization : Screen Pd/C or CuI for coupling steps involving iodine (e.g., Suzuki-Miyaura cross-coupling) .

Q. What strategies are effective for analyzing biological activity contradictions?

- Target-Specific Assays : Use kinase inhibition assays (e.g., EGFR or VEGFR) to clarify conflicting IC₅₀ values .

- Metabolic Stability Studies : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How to design SAR studies for this compound?

- Analog Synthesis : Replace iodine with Br/Cl or modify the cyclopropyl group (e.g., spirocyclic variants) .

- Computational Modeling : Use DFT (e.g., Gaussian 09) to predict binding affinity to target proteins .

Q. What analytical methods resolve stability issues in aqueous buffers?

- pH-Dependent Stability : Incubate at pH 2-9 (37°C, 24 h) and quantify degradation via LC-MS .

- Light Sensitivity : Conduct accelerated photodegradation studies under ICH Q1B guidelines .

Data Contradiction Analysis

Q. Why do computational models disagree with experimental binding data?

- Force Field Limitations : Use hybrid QM/MM methods (e.g., Amber) for better accuracy .

- Solvent Effects in Simulations : Explicitly model water molecules in molecular docking (AutoDock Vina) .

Q. Notes

- All structural and analytical data align with IUPAC and NIST standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.